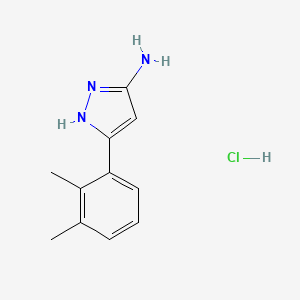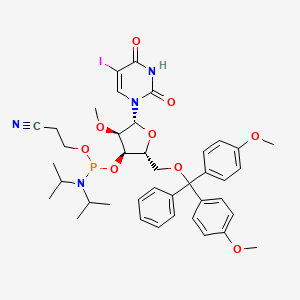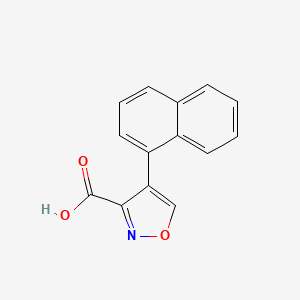![molecular formula C17H13N3O2 B13715873 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13715873.png)
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoic acid moiety linked to a pyrimidinylphenyl group through an amino linkage. Its molecular formula is C17H13N3O2, and it is known for its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid typically involves the reaction of 4-(2-pyrimidinyl)aniline with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction conditions include:
Temperature: 25-35°C
Solvent: Methanol or ethanol
Catalyst: Pd/C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction mass is typically heated to reflux temperature and stirred for an extended period to ensure complete conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of Pd/C.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated benzoic acids
Scientific Research Applications
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in the treatment of leukemia.
Mechanism of Action
The mechanism of action of 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid involves its interaction with specific molecular targets. It is known to inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation. By binding to the active site of these enzymes, the compound prevents their phosphorylation activity, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Nilotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Uniqueness
3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid is unique due to its specific structure, which allows for selective inhibition of certain tyrosine kinases. Unlike Imatinib and Nilotinib, this compound has a different substitution pattern on the benzene ring, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C17H13N3O2 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
3-(4-pyrimidin-2-ylanilino)benzoic acid |
InChI |
InChI=1S/C17H13N3O2/c21-17(22)13-3-1-4-15(11-13)20-14-7-5-12(6-8-14)16-18-9-2-10-19-16/h1-11,20H,(H,21,22) |
InChI Key |
NVWTWTKUBNQKMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)C3=NC=CC=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13715851.png)

![Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B13715860.png)


![Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715874.png)
